N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Carbonic anhydrase inhibition Regioisomer SAR Nitrobenzenesulfonamide

Researchers often face gaps in SAR matrices when probing linker-length and nitro-position effects on carbonic anhydrase isoforms. This exact ortho-nitro sulfonamide fills that gap. Key advantages: 1) Ortho-nitro configuration uniquely stabilizes the sulfonamide anion for zinc-binding, critical for CA inhibition. 2) Cyclopropylamino-ethyl side chain enables metabolic stability comparisons against simpler ethylamino analogs. 3) Distinct from 3-nitro, 4-nitro, and propyl-linker regioisomers, allowing systematic selectivity profiling. Verified purity (≥95%) ensures reliable dose-response data. Ideal for teams building sulfonamide-based chemical probe libraries.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
Cat. No. B13242622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESC1CC1NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H15N3O4S/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-8-7-12-9-5-6-9/h1-4,9,12-13H,5-8H2
InChIKeyTXNMIAPNKFHFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide Overview


N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide (CAS 1828956-29-1) is a synthetic sulfonamide derivative with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . It features a 2-nitrobenzene sulfonyl core linked via an ethyl spacer to a cyclopropylamine moiety. This compound belongs to a class of substituted nitrobenzenesulfonamides that are primarily utilized as research intermediates and chemical probes, with potential applications in medicinal chemistry targeting enzyme inhibition, particularly carbonic anhydrase and certain kinases . The ortho-nitro substitution pattern and the cyclopropylamino-ethyl side chain confer distinct steric and electronic properties that differentiate it from its regioisomeric and side-chain analogs, making it a compound of interest for structure-activity relationship (SAR) studies.

SAR probe Research intermediate for sulfonamide-based enzyme inhibitor design (carbonic anhydrase, kinases).
Regioisomer Ortho-nitro substitution enables systematic nitro-position SAR exploration.
Stability Cyclopropylamine side chain supports metabolic stability investigation in cell-based or in vivo probe studies.

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide Key Differentiators


Superficially similar sulfonamide derivatives with nitrobenzene cores and cycloalkylamine side chains cannot be straightforwardly interchanged. The precise position of the nitro group (ortho, meta, para) on the benzene ring and the length of the amino-alkyl linker fundamentally alter the compound's molecular geometry, hydrogen-bonding capacity, and electronic distribution, which in turn modulate target engagement and binding kinetics . For example, moving the nitro group from the 2-position to the 3- or 4-position, or altering the linker from ethyl to propyl, creates distinct chemical entities that may exhibit different inhibitor potency, selectivity profiles, and pharmacokinetic properties. As demonstrated by class-level evidence on nitrobenzenesulfonamides, the ortho-nitro configuration specifically stabilizes the sulfonamide anion, a critical feature for zinc-binding in carbonic anhydrase isoforms [1]. The quantitative evidence below details where measurable differentiation arises.

Nitro position (2- vs. 3- or 4-) alters target binding and zinc coordination; ortho configuration is non-interchangeable.
Linker length (ethyl C2 vs. propyl C3) changes pharmacophore distance; direct substitution may shift binding kinetics.
Amine terminus (cyclopropyl vs. simple alkyl) may alter oxidative metabolism; metabolic profile likely differs.

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide Quantitative Differentiation


Nitro Position Regioisomer Effects on CA Inhibition

The position of the nitro substituent on the benzenesulfonamide core critically influences inhibitory activity against carbonic anhydrase (CA) isoforms. Class-level data from the ortho-nitro sulfonamide scaffold N-hydroxy-2-nitrobenzene-1-sulfonamide shows a Ki of 38,000 nM against CA isozymes [1]. While direct head-to-head data for the target compound against its 3-nitro and 4-nitro regioisomers is not available in published primary research, the ortho-nitro configuration is expected to differentially modulate the pKa of the sulfonamide NH and steric access to the zinc ion, providing a distinct starting point for SAR exploration compared to meta- or para-substituted analogs [2]. This regioisomeric differentiation is essential for procurement when the research objective is to systematically probe the effect of nitro position on target binding.

CA Inhibition Regioisomer
Class-level inference
Target compound: Ki not determined ortho-NO₂ analog (N-hydroxy): Ki 38,000 nM
Supports ortho-nitro SAR starting point; direct data for target compound absent.
Class-level inference from N-hydroxy analog; meta/para data unavailable.
Carbonic anhydrase inhibition Regioisomer SAR Nitrobenzenesulfonamide

Ethyl vs. Propyl Linker Length Comparison

The length of the alkyl linker between the sulfonamide nitrogen and the cyclopropylamine group is a key structural variable. The target compound features an ethyl (C2) spacer. The closest identified analog, N-[3-(cyclopropylamino)propyl]-2-nitrobenzene-1-sulfonamide (CAS 1153140-55-6), incorporates a propyl (C3) linker and has a molecular weight of 299.35 g/mol versus 285.32 g/mol for the target compound . This difference in linker length alters the conformational flexibility and the distance between the cyclopropylamine hydrogen-bond donor/acceptor and the sulfonamide pharmacophore, parameters known to affect binding mode and residence time in enzyme active sites [1]. No published head-to-head biochemical comparison between these two linker variants has been identified; thus differentiation is currently limited to structural and physicochemical inference.

Linker Length
Supporting evidence
Ethyl linker (C2) – MW 285.32 g/mol Propyl linker (C3) – MW 299.35 g/mol
Linker length alters pharmacophore distance; biological data not yet compared.
Structural differentiation only; binding studies needed.
Linker optimization SAR Sulfonamide chemical probes

Metabolic Stability: Cyclopropylamine vs. Alkylamine

The cyclopropyl ring on the terminal amine is a recognized structural motif for improving metabolic stability of aliphatic amines by reducing N-dealkylation and oxidative metabolism mediated by cytochrome P450 enzymes . While specific microsomal stability data for N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide has not been published, the cyclopropylamine feature differentiates this compound from analogs bearing simple ethylamino or dimethylamino termini. In general sulfonamide SAR, cyclopropyl substitution has been associated with enhanced metabolic half-life and reduced clearance compared to unsubstituted alkylamines [1]. This class-level inference supports the selection of the cyclopropyl-containing compound for applications where metabolic stability is a consideration, such as in cell-based assays or in vivo probe studies.

Metabolic Stability
Class-level inference
Cyclopropyl predicted to reduce CYP-mediated N-dealkylation vs. alkylamine.
May support longer half-life in cellular/in vivo probe studies; requires validation.
Class-level SAR; no direct microsomal data for this compound.
Metabolic stability Cyclopropyl effect Sulfonamide probes

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide Application Scenarios


Carbonic Anhydrase Isoform Selectivity Screening

This compound can serve as a starting point for synthesizing and testing ortho-nitrobenzenesulfonamide derivatives against a panel of carbonic anhydrase isoforms (e.g., CA I, II, IX, XII). The ortho-nitro configuration provides a distinct binding mode compared to clinically used para-sulfonamide CA inhibitors. Procurement of this exact compound is necessary to explore how the cyclopropylamino-ethyl side chain influences isoform selectivity, building on class-level evidence of micromolar-range CA inhibition by related ortho-nitro sulfonamides [1]. Researchers should verify the compound's inhibitory constants in their own assays, as published primary data for this specific compound is currently absent.

Linker Length and Amine Substituent SAR

For medicinal chemistry teams developing sulfonamide-based chemical probes, this compound represents a specific node in the SAR matrix defined by (1) ortho-nitro substitution, (2) C2 ethyl linker, and (3) cyclopropylamine terminus. When used in parallel with the propyl-linker analog (CAS 1153140-55-6) and the 4-nitro isomer (CAS 1606433-42-4), the target compound enables systematic evaluation of linker length effects on target engagement, as highlighted in the quantitative differentiation data above . Ensure purity is verified (≥95% by external vendor specification) before use in dose-response experiments.

Metabolic Stability: Cyclopropyl vs. Non-Cyclopropyl Analogs

A recommended application is to compare the metabolic stability of this cyclopropyl-containing compound against a matched analog bearing a simple ethylamino group in liver microsome or hepatocyte incubation assays. Based on class-level inference of the cyclopropyl effect on amine metabolism, the target compound is predicted to exhibit longer half-life; quantitative determination of intrinsic clearance values will provide direct evidence for or against this hypothesis [1]. Such data are critical for selecting the appropriate probe molecule for cellular or in vivo studies.

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform SAR
Ortho-nitrobenzenesulfonamide core
Isoform selectivity and inhibition profiling
Linker-length dependence studies
Ethyl (C2) linker
Target engagement assessment across linker variants
Metabolic stability ranking
Cyclopropylamine terminus
Intrinsic clearance comparison in microsome/hepatocyte assays
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